molecular formula C15H16N2O2S2 B2893498 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2379994-18-8

2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2893498
CAS No.: 2379994-18-8
M. Wt: 320.43
InChI Key: TVRRQHHESGUGCU-UHFFFAOYSA-N
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Description

The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones. Thieno[3,2-d]pyrimidin-4-ones are a class of compounds that contain a pyrimidine ring fused with a thiophene ring . They have been studied for their potential medicinal properties, particularly as inhibitors of Mycobacterium tuberculosis bd oxidase .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones involves a pyrimidine ring fused with a thiophene ring . The specific substituents on the ring can vary, and in this case, it includes a but-2-ynylsulfanyl group and an oxolan-2-ylmethyl group.


Chemical Reactions Analysis

The chemical reactions of thieno[3,2-d]pyrimidin-4-ones would depend on the specific substituents present on the molecule. Generally, these compounds can participate in reactions typical of heterocyclic compounds, such as electrophilic substitution .

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-ones have been studied as inhibitors of Mycobacterium tuberculosis bd oxidase . They work by inhibiting this enzyme, which is crucial for the energy metabolism of the bacteria .

Future Directions

Thieno[3,2-d]pyrimidin-4-ones are a promising class of compounds for medicinal chemistry, particularly in the development of new treatments for tuberculosis . Future research could focus on exploring the properties of different substituents on the thieno[3,2-d]pyrimidin-4-one scaffold to optimize its activity against Mycobacterium tuberculosis.

Properties

IUPAC Name

2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRRQHHESGUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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